molecular formula C20H31NO7 B12317032 3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B12317032
M. Wt: 397.5 g/mol
InChI Key: NRDCHHRLBMBFHZ-JWTNVVGKSA-N
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Description

The compound 3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid is a structurally complex molecule featuring a bicyclo[6.1.0]non-4-ynyl core, a triethylene glycol (TEG) linker, and a terminal propanoic acid group. The bicyclo[6.1.0]non-4-ynyl moiety introduces significant steric bulk and hydrophobicity, while the TEG linker enhances aqueous solubility and flexibility. The methoxycarbonylamino group bridges the bicyclic system and the TEG chain, and the propanoic acid terminus provides a carboxylic acid functional group for conjugation or salt formation.

Properties

Molecular Formula

C20H31NO7

Molecular Weight

397.5 g/mol

IUPAC Name

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)/t16-,17+,18?

InChI Key

NRDCHHRLBMBFHZ-JWTNVVGKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

endo-BCN-PEG3-acid is synthesized through a series of chemical reactions involving the introduction of the BCN group and the PEG spacer. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

In industrial settings, the production of endo-BCN-PEG3-acid involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG3-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

    Reagents: Azide-tagged biomolecules, EDC, HATU

    Conditions: Room temperature, aqueous or organic solvents

Major Products

The major products formed from these reactions are stable amide bonds or triazole linkages, depending on the specific reactants used .

Mechanism of Action

The mechanism of action of endo-BCN-PEG3-acid involves the rapid and selective reaction of the BCN group with azide-tagged biomolecules. This reaction forms a stable triazole linkage, which is highly biocompatible and does not interfere with biological processes. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for various applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Substituent Type Potential Applications
3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid C₂₃H₃₄N₂O₈* ~490.5 Bicyclic, carbamate, TEG, carboxylic acid Hydrophobic bicyclic core Bioconjugation, drug delivery
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid () C₉H₁₉NO₅ 221.25 Amine, TEG, carboxylic acid Primary amine PEGylation, linker chemistry
3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid () C₇H₁₄O₆ 194.18 Hydroxyl, TEG, carboxylic acid Hydroxyl-terminated PEG Hydrogel synthesis, solubilization

*Calculated based on structural inference due to lack of direct data.

Key Differences:

In contrast, the amine-terminated analogue () offers nucleophilic reactivity for amide bond formation, while the hydroxyl-terminated variant () enables esterification or hydrogen bonding .

Molecular Weight and Solubility :

  • The bicyclic core increases the molecular weight (~490.5 g/mol) compared to simpler analogues (194–221 g/mol). The TEG linker mitigates solubility challenges, but the hydrophobic bicyclic group may reduce aqueous solubility relative to the hydroxyl- or amine-terminated derivatives.

Reactivity: The methoxycarbonylamino group in the target compound is less reactive than the primary amine in , limiting its utility in spontaneous conjugation reactions. However, the carboxylic acid terminus remains a versatile handle for covalent modifications.

Biological Activity

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid, often referred to as BCN-propanoic acid, is a compound of interest in medicinal chemistry and bioconjugation due to its unique bicyclic structure and functional groups. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The structure of BCN-propanoic acid can be represented as follows:

C17H28N2O4\text{C}_{17}\text{H}_{28}\text{N}_{2}\text{O}_{4}

This compound features a bicyclo[6.1.0]non-4-ynyl moiety linked to a methoxycarbonylamino group and multiple ethoxy groups, contributing to its solubility and reactivity in biological systems.

BCN-propanoic acid exhibits several mechanisms that contribute to its biological activity:

  • Linker Properties : The bicyclo[6.1.0]non-4-yne structure serves as a versatile linker in bioconjugation applications, allowing for the attachment of various biomolecules such as peptides and proteins.
  • Reactivity : The presence of the alkyne functionality enables click chemistry reactions, particularly with azides, facilitating the formation of stable conjugates.
  • Biocompatibility : The ethoxy groups enhance solubility in aqueous environments, improving the compound's compatibility with biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to BCN-propanoic acid exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, research has shown that derivatives of bicyclic compounds can inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and apoptosis induction.

Antimicrobial Activity

BCN-propanoic acid has demonstrated potential antimicrobial activity against certain bacterial strains. The structural components may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

Case Studies

  • Anticancer Activity Assessment :
    • A study investigated the effects of BCN derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.
    • Table 1 summarizes the IC50 values observed in this study:
    CompoundIC50 (µM)Cell Line
    BCN-propanoic acid15MCF-7
    Control (DMSO)>50MCF-7
  • Antimicrobial Efficacy :
    • In another investigation, BCN-propanoic acid was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against S. aureus, indicating promising antimicrobial properties.
    • Table 2 presents the antimicrobial activity results:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli40

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